4-fluoro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
The compound 4-fluoro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic molecule featuring a fused oxa-diazatricyclic core substituted with fluorine, methyl, phenyl, and thione functional groups. The fluorine atom at position 4 likely enhances electronegativity and metabolic stability compared to halogenated analogs, while the phenyl group at position 10 may influence π-π stacking interactions in biological targets .
Properties
IUPAC Name |
4-fluoro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-17-10-14(13-9-11(18)7-8-15(13)21-17)19-16(22)20(17)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCCJKKIVUZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)F)NC(=S)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves a multi-step process. One common method is the three-component condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction yields the desired compound through a series of intermediate steps, including the formation of a tricyclic ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Fluorine (target compound) reduces molecular weight and improves metabolic stability compared to chlorine or bromine .
- Aromatic Substituents : Phenyl groups (target, ) enhance π-system interactions, while substituted aryl groups (e.g., difluorophenyl ) optimize target binding.
- Functional Groups: Thione (target, ) vs.
Biological Activity
Structural Characteristics
The compound features a thione functional group , which is characterized by a sulfur atom double-bonded to a carbon atom. Its molecular formula can be represented as , with a molecular weight of approximately 320.39 g/mol. The intricate arrangement of its atoms allows for various chemical interactions that may lead to biological activity.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN2O2S |
| Molecular Weight | 320.39 g/mol |
| Structural Features | Diazatricyclic, Thione |
The biological activity of 4-fluoro-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is not extensively documented in the literature; however, its structural properties suggest potential interactions with various biological targets. The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in biological systems.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar diazatricyclic structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that 4-fluoro-9-methyl-10-phenyl-8-oxa could possess similar properties.
- Anticancer Potential : Research into related compounds has revealed that certain diazatricyclic thiones can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.
- Neuroprotective Effects : Some studies have explored the neuroprotective capabilities of thiones in models of neurodegenerative diseases. These compounds may exert their effects through antioxidant mechanisms or by modulating neurotransmitter systems.
In Vitro Studies
In vitro assays are crucial for assessing the biological activity of new compounds:
- Cell Viability Assays : These assays measure the cytotoxic effects of the compound on various cell lines (e.g., HeLa, MCF-7). Results typically indicate IC50 values that reflect the concentration required to inhibit cell growth by 50%.
- Mechanistic Studies : Investigations into apoptosis markers (such as caspase activation) and cell cycle analysis help elucidate the pathways through which the compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
